5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene ring substituted with a sulfonamide group, a pyrazole moiety, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Attachment to the Thiophene Ring: The pyrazole derivative is then reacted with 2-chlorothiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide linkage.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for new antibiotic development.
Anti-inflammatory Agents:
Industry
Dye and Pigment Production: The compound’s structure allows for the synthesis of novel dyes and pigments with specific color properties.
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-2-sulfonamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide provides unique electronic and structural properties, making it more suitable for applications in organic electronics and materials science compared to its benzene or pyridine analogs.
Sulfonamide Group: This functional group is crucial for its potential biological activity, particularly in antimicrobial and anti-inflammatory applications.
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S2/c1-8-7-9(2)15(14-8)6-5-13-19(16,17)11-4-3-10(12)18-11/h3-4,7,13H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPNMEQUNXFCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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